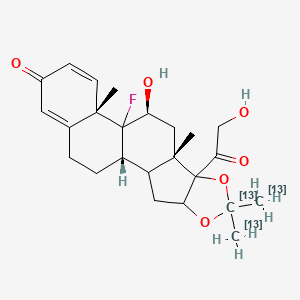

Triamcinolone-13C3 Acetonide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

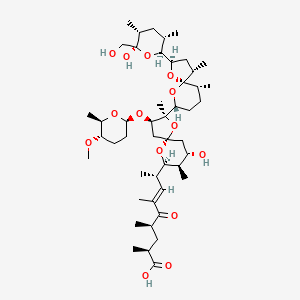

Triamcinolone-13C3 Acetonide is a synthetic corticosteroid, a derivative of triamcinolone acetonide, where three carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of corticosteroids. Triamcinolone acetonide itself is widely used in medicine for its potent anti-inflammatory and immunosuppressive properties .

Wissenschaftliche Forschungsanwendungen

Triamcinolone-13C3 Acetonide is extensively used in scientific research, including:

Chemistry: Studying the metabolic pathways and degradation products of corticosteroids.

Biology: Investigating the biological effects and interactions of corticosteroids at the cellular level.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of corticosteroids in the human body.

Industry: Developing new formulations and delivery systems for corticosteroids

Wirkmechanismus

Target of Action

Triamcinolone-13C3 Acetonide is a synthetic corticosteroid . It primarily targets the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This receptor plays a crucial role in regulating the body’s immune response and inflammation processes .

Mode of Action

This compound exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene transcription . It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the synthesis of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which play a crucial role in the initiation and propagation of inflammation . It may also depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Pharmacokinetics

After intravenous administration, this compound is eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours . The volume of distribution is 103 L, and oral bioavailability averages 23% . Absorption is rapid, achieving maximum this compound levels of 10.5 ng/mL after 1 hour .

Result of Action

The binding of this compound to the glucocorticoid receptor leads to a decrease in inflammation and suppression of the immune system . This results in relief from symptoms associated with various inflammatory conditions, such as allergic rhinitis, acute exacerbations of multiple sclerosis, and osteoarthritic knee pain . It can also be used as a topical treatment of corticosteroid-responsive dermatoses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the inflammatory phase is a physiological part of the natural healing process, and this compound modulates this inflammatory response, which may impact the immunologic environment . Furthermore, the efficacy of this compound can be affected by the specific characteristics of the tissue or organ it is administered to, such as the skin or joints .

Safety and Hazards

Triamcinolone Acetonide should be handled with care to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided and personal protective equipment should be used . Prolonged or repeated ingestion of corticosteroids may cause osteoporosis and bone fractures due to mobilization of calcium (reduced calcium absorption) and phosphorus, hypokalemia due to increase urinary loss of potassium, development of glaucoma and cataracts, muscle weakness/muscle wasting, swelling of the feet or lower legs due fluid and sodium retention, hip or shoulder pain, irregular heartbeat .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Triamcinolone-13C3 Acetonide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit excellent affinity for protein targets in computational docking studies . The compound has also been shown to modulate the inflammatory response of mesenchymal stem cells, which may impact the immunologic environment .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of mesenchymal stem cells . It also influences cell function by modulating the inflammatory response of these cells .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It has been suggested that it acts as a functional disrupter of target proteins, potentially serving as an antifungal molecule . It also exerts its effects through the induction of apoptosis and modulation of inflammatory responses .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, its impact on mesenchymal stem cells, such as inducing apoptosis and promoting adipogenesis, was observed over a period of 28 days .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Triamcinolone-13C3 Acetonide involves the incorporation of carbon-13 isotopes into the triamcinolone acetonide structure. This can be achieved through isotopic labeling techniques during the synthesis of the precursor molecules. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is often used to verify the composition and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Triamcinolone-13C3 Acetonide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydrogenated derivatives .

Vergleich Mit ähnlichen Verbindungen

Triamcinolone Acetonide: The non-labeled version of the compound, widely used in clinical settings.

Triamcinolone Hexacetonide: Another derivative with similar therapeutic applications but different pharmacokinetic properties.

Fluocinolone Acetonide: A related corticosteroid with comparable anti-inflammatory effects

Uniqueness: Triamcinolone-13C3 Acetonide is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the distribution, metabolism, and excretion of corticosteroids, which are not possible with non-labeled compounds .

Eigenschaften

IUPAC Name |

(1S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16?,17-,19?,21-,22-,23?,24?/m0/s1/i1+1,2+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDXUCZADRHECN-NULWQFMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3([C@H](C1CC4C2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)

![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)